1-(4-Benzylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-1-one
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Overview
Description
1-(4-Benzylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyl group attached to the piperazine ring and a methoxyphenoxy group attached to the propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-1-one typically involves the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable benzyl halide under basic conditions to form the benzylpiperazine intermediate.
Attachment of the propanone chain: The benzylpiperazine intermediate is then reacted with 4-methoxyphenol in the presence of a suitable base and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Benzylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group in the propanone chain can be reduced to form an alcohol derivative.
Substitution: The benzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 1-(4-Benzylpiperazin-1-yl)-3-(4-hydroxyphenoxy)propan-1-one.
Reduction: Formation of 1-(4-Benzylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Benzylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-1-one has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting central nervous system disorders.
Pharmacology: It can be used to study the binding affinity and activity of piperazine derivatives on various receptors.
Biochemistry: It can be used to investigate the metabolic pathways and enzymatic reactions involving piperazine derivatives.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety can bind to certain receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The methoxyphenoxy group can also influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
1-(4-Benzylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-1-one can be compared with other similar compounds, such as:
1-(4-Benzylpiperazin-1-yl)-3-(4-hydroxyphenoxy)propan-1-one: This compound has a hydroxy group instead of a methoxy group, which can affect its chemical reactivity and pharmacological properties.
1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenoxy)propan-1-one: This compound has a chloro group instead of a methoxy group, which can influence its binding affinity and selectivity for certain receptors.
1-(4-Benzylpiperazin-1-yl)-3-(4-nitrophenoxy)propan-1-one: This compound has a nitro group instead of a methoxy group, which can affect its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can provide a distinct pharmacological profile and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-25-19-7-9-20(10-8-19)26-16-11-21(24)23-14-12-22(13-15-23)17-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBYEPWDFLVRNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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